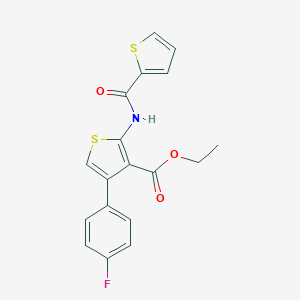![molecular formula C13H19NOS B275156 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]](/img/structure/B275156.png)
5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine], also known as MOT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MOT is a spirocyclic compound that contains both adamantane and thiazolidine moieties.
Mécanisme D'action
The mechanism of action of 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It has also been found to modulate the activity of ion channels in neurons, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation. Additionally, 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors. It has also been found to improve cognitive function and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] in lab experiments is its relatively low toxicity. It has been found to have low cytotoxicity and to be well-tolerated in animal studies. Additionally, 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] is relatively easy to synthesize and can be produced in high yields. However, one of the limitations of using 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of future directions for research on 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] and to identify its molecular targets. Finally, the development of new synthesis methods for 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] could lead to improved yields and purity, making it more accessible for research and potential therapeutic applications.
Conclusion:
In conclusion, 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] is a synthetic compound that has potential applications in various fields, including medicine and neuroscience. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it an attractive candidate for further research. While there are limitations to using 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] in lab experiments, its relatively low toxicity and ease of synthesis make it a promising compound for future studies.
Méthodes De Synthèse
The synthesis of 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] involves the reaction of 5-methyladamantane-2-thione with ethyl isothiocyanate in the presence of a base. This reaction leads to the formation of the spirocyclic compound, 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]. The synthesis of 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] has been studied extensively for its potential applications in various fields. One of the most promising applications of 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] is in the field of medicine. 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, 5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine] has been found to have neuroprotective effects and to improve cognitive function.
Propriétés
Formule moléculaire |
C13H19NOS |
|---|---|
Poids moléculaire |
237.36 g/mol |
Nom IUPAC |
5-methylspiro[1,3-thiazolidine-2,2//'-adamantane]-4-one |
InChI |
InChI=1S/C13H19NOS/c1-7-12(15)14-13(16-7)10-3-8-2-9(5-10)6-11(13)4-8/h7-11H,2-6H2,1H3,(H,14,15) |
Clé InChI |
GJBVZWMAFHSDEV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2(S1)C3CC4CC(C3)CC2C4 |
SMILES canonique |
CC1C(=O)NC2(S1)C3CC4CC(C3)CC2C4 |
Solubilité |
3.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 5-{[(3-chloroanilino)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B275073.png)
![2-{[4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275077.png)
![Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275083.png)
![2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B275088.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275090.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275091.png)
![methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275094.png)
![methyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275095.png)
![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B275101.png)
![3-Amino-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B275103.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)